molecular formula C9H18N4 B15309110 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine

2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine

Cat. No.: B15309110
M. Wt: 182.27 g/mol
InChI Key: AGQRZANQCYWXRV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine typically involves the coupling of an appropriate amine with a triazole derivative. One common method is the reaction of 2,2-dimethylpentan-1-amine with 1,2,4-triazole under suitable conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or distillation to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may yield amines or alcohols .

Scientific Research Applications

2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The triazole ring can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine is unique due to its specific structure, which combines the triazole ring with a dimethylpentanamine backbone. This unique structure imparts specific chemical and biological properties that make it valuable in various applications .

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

2,2-dimethyl-5-(1,2,4-triazol-1-yl)pentan-1-amine

InChI

InChI=1S/C9H18N4/c1-9(2,6-10)4-3-5-13-8-11-7-12-13/h7-8H,3-6,10H2,1-2H3

InChI Key

AGQRZANQCYWXRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCN1C=NC=N1)CN

Origin of Product

United States

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